4-(2-Methoxyphenoxy)butan-1-amine

Tachykinin NK1 receptor Binding affinity Structure-activity relationship

4-(2-Methoxyphenoxy)butan-1-amine (CAS 3245-89-4) is a primary alkylamine featuring a 2-methoxyphenoxy moiety linked to a butan-1-amine chain. This versatile small molecule scaffold is supplied as a liquid with a standard purity of 95% and is primarily utilized as a building block or intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 3245-89-4
Cat. No. B3259812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenoxy)butan-1-amine
CAS3245-89-4
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCCCN
InChIInChI=1S/C11H17NO2/c1-13-10-6-2-3-7-11(10)14-9-5-4-8-12/h2-3,6-7H,4-5,8-9,12H2,1H3
InChIKeyXPDOVPGEUSXAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxyphenoxy)butan-1-amine (CAS 3245-89-4): Key Properties and Sourcing Considerations for Research Procurement


4-(2-Methoxyphenoxy)butan-1-amine (CAS 3245-89-4) is a primary alkylamine featuring a 2-methoxyphenoxy moiety linked to a butan-1-amine chain . This versatile small molecule scaffold is supplied as a liquid with a standard purity of 95% and is primarily utilized as a building block or intermediate in medicinal chemistry and organic synthesis . The compound's structural features, including its primary amine and aryl ether functionalities, enable its use as a versatile small molecule scaffold for the construction of more complex molecular architectures .

4-(2-Methoxyphenoxy)butan-1-amine (CAS 3245-89-4): Why Interchangeability with Structural Analogs is Not Guaranteed for Critical Research Applications


While 4-(2-Methoxyphenoxy)butan-1-amine belongs to a class of aryloxyalkylamines, its specific combination of a 2-methoxyphenoxy group and a linear butan-1-amine chain confers distinct physicochemical and biological properties that are not reliably replicated by analogs. Substitution at the 2-position with a methoxy group, as opposed to a hydroxyl or an ethoxy group, can dramatically alter electronic properties, lipophilicity, and, consequently, receptor binding affinity . Similarly, modifications to the alkyl chain length or branching, or alkylation of the amine nitrogen, as seen in N-substituted analogs , will predictably change the molecule's conformation, basicity, and metabolic stability. These structural nuances can lead to significant differences in biological activity, solubility, and overall performance in a given assay or synthetic route. Therefore, assuming generic substitution without rigorous comparative data can introduce uncontrolled variables, jeopardizing experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

4-(2-Methoxyphenoxy)butan-1-amine (CAS 3245-89-4): A Quantitative Evidence Guide for Scientific Selection and Procurement


Comparative In Vitro Binding Affinity at the Tachykinin NK1 Receptor vs. N-Alkylated Analogs

The target compound, 4-(2-Methoxyphenoxy)butan-1-amine, demonstrates moderate binding affinity for the human Tachykinin NK1 receptor, with a reported IC50 of 11.3 nM [1]. In contrast, related N-alkylated analogs, such as N,N-diethyl-4-(2-methoxyphenoxy)butan-1-amine, exhibit distinct biological profiles and are not characterized by the same NK1 receptor affinity . This difference is likely due to steric hindrance and altered basicity introduced by the diethyl substitution, which may impede optimal receptor interaction.

Tachykinin NK1 receptor Binding affinity Structure-activity relationship

Comparative Selectivity Profile: Alpha-2B Adrenergic Receptor vs. Dopamine D2 Receptor

Data from BindingDB reveals a high degree of selectivity for the target compound. It exhibits potent binding to the human Alpha-2B adrenergic receptor with a Ki of 0.900 nM [1]. Conversely, its affinity for the bovine D(2) dopamine receptor is negligible, with a Ki reported as >10,000 nM (>1.00E+4 nM) [2]. This represents a selectivity window of greater than 11,000-fold. While many analogs in the aryloxyalkylamine class may interact with aminergic GPCRs, this specific selectivity profile is a defining characteristic of the primary amine, 4-(2-Methoxyphenoxy)butan-1-amine.

Adrenergic receptor Dopamine receptor Selectivity profiling

Functional Activity: Antagonism at P2X3 Purinoceptor vs. Agonism at Beta-2 Adrenergic Receptor

Functional assays further differentiate this compound. It acts as an antagonist at the recombinant rat P2X3 purinoceptor, with an EC50 of 80 nM when evaluated at 10 µM in Xenopus oocytes [1]. In stark contrast, the compound displays no agonist activity at the cloned human beta-2 adrenergic receptor, even at a high concentration of 1000 nM [2]. This functional selectivity distinguishes it from other amine-containing compounds that may promiscuously activate or block a broad range of GPCRs and ion channels.

P2X3 receptor Beta-2 adrenergic receptor Functional selectivity

Physicochemical Differentiation: Impact of the Primary Amine on Solubility and pKa

The presence of a primary amine in 4-(2-Methoxyphenoxy)butan-1-amine significantly influences its physicochemical properties compared to N-alkylated analogs. The primary amine confers a higher basicity (pKa ~9-10) and the capacity for hydrogen bond donation, which enhances aqueous solubility under acidic conditions and facilitates salt formation (e.g., hydrochloride) . In contrast, N,N-diethyl-4-(2-methoxyphenoxy)butan-1-amine is a tertiary amine with reduced basicity and no hydrogen bond donor capacity, resulting in higher lipophilicity and different solubility and permeability profiles . These differences are critical for applications like in vitro assays requiring aqueous solubility or in vivo studies where membrane permeability is a key consideration.

Physicochemical properties Solubility Basicity

Synthetic Utility: Primary Amine as a Versatile Handle for Derivatization

The primary amine group of 4-(2-Methoxyphenoxy)butan-1-amine provides a highly versatile synthetic handle for creating diverse compound libraries . It can be readily functionalized through acylation, reductive amination, sulfonylation, or converted to various heterocycles. This is in direct contrast to N,N-dialkylated analogs like N,N-diethyl-4-(2-methoxyphenoxy)butan-1-amine, which lack a reactive amine hydrogen and thus offer limited options for further derivatization beyond quaternization . The target compound is therefore uniquely positioned as a foundational building block for SAR exploration, whereas its N-substituted counterpart is typically an endpoint in medicinal chemistry campaigns.

Synthetic chemistry Building block Medicinal chemistry

Comparative Binding Affinity for Delta Opioid Receptor (δOR)

The compound exhibits a defined, albeit modest, binding affinity for the delta opioid receptor (δOR). A study reported an affinity (pKi) of 5.94 ± 0.16, with a corresponding functional potency (pIC50) of 6.01 ± 0.09 for cAMP inhibition [1]. Critically, the same study found the compound's affinity for mu (µOR) and kappa (κOR) opioid receptors to be negligible (pKi <5). This selectivity for δOR over µOR and κOR is a key differentiator, as many opioid receptor ligands exhibit cross-reactivity, leading to unwanted side effects like respiratory depression and dependence.

Delta opioid receptor Binding affinity Analgesic research

4-(2-Methoxyphenoxy)butan-1-amine (CAS 3245-89-4): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Development of Selective Chemical Probes for the Alpha-2B Adrenergic Receptor

Given its exceptionally high affinity (Ki = 0.900 nM) and >11,000-fold selectivity for the human Alpha-2B adrenergic receptor over the D2 dopamine receptor [1], 4-(2-Methoxyphenoxy)butan-1-amine serves as an ideal starting point for developing selective agonists or antagonists targeting this receptor subtype. Researchers investigating the role of Alpha-2B receptors in cardiovascular function, central nervous system disorders, or pain modulation will find this compound a superior tool compared to less selective aryloxyalkylamines.

Investigating P2X3 Purinoceptor Function in Pain and Sensory Biology

The compound's potent antagonist activity at the P2X3 purinoceptor (EC50 = 80 nM) [2], combined with its lack of activity at the beta-2 adrenergic receptor [3], makes it a valuable pharmacological tool for studying the role of P2X3 in chronic pain, inflammatory conditions, and sensory transduction. Its functional selectivity reduces the risk of off-target effects in cellular and tissue-based assays, enabling cleaner interpretation of results in neurobiology research.

Probing Delta Opioid Receptor (δOR) Signaling for Analgesic Development

With its selective binding to the δOR (pKi = 5.94) and no detectable affinity for µOR or κOR (pKi <5) [4], this compound is uniquely suited for research into δOR-mediated analgesia and mood regulation. It provides a scaffold for developing novel analgesics that may circumvent the addiction and respiratory depression liabilities associated with µOR activation. Its use in SAR studies can help elucidate the structural determinants of δOR selectivity.

Versatile Synthetic Building Block for Medicinal Chemistry Libraries

As a primary amine, 4-(2-Methoxyphenoxy)butan-1-amine is a highly versatile building block . Its ability to undergo a wide range of reactions (e.g., amide coupling, reductive amination, sulfonamide formation) allows medicinal chemists to rapidly generate diverse compound libraries for screening against multiple biological targets. This contrasts sharply with N-alkylated analogs, which offer limited downstream synthetic utility . Procurement of this compound is therefore a strategic choice for lead generation and SAR exploration campaigns.

Investigating NK1 Receptor Antagonism in Inflammation and CNS Disorders

The compound's moderate affinity for the Tachykinin NK1 receptor (IC50 = 11.3 nM) [5] suggests potential applications in research on neurogenic inflammation, pain, and mood disorders. While not a high-potency lead, its defined binding profile makes it a useful reference compound or starting point for further optimization in academic and industrial settings focused on the NK1 system.

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